molecular formula C26H26N2O2 B1673185 (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone CAS No. 133438-58-1

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone

Cat. No. B1673185
M. Wt: 398.5 g/mol
InChI Key: ICKWPPYMDARCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone” is a synthetic cannabinoid . It is also known as A-796,260 . The molecular formula is C22H30N2O2 and the molecular weight is 354.4858 g/mol .


Molecular Structure Analysis

The molecule consists of a morpholinoethyl group attached to an indole ring, which is further connected to a tetramethylcyclopropyl methanone group . The InChI key for this compound is ZCFHOMLAFTWDFM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular mass of 354.486 g/mol . Its heat of formation is -157.9 ± 16.7 kJ/mol, and it has a dipole moment of 4.66 ± 1.08 D . The volume of the molecule is 458.16 Å^3, and it has a surface area of 383.24 Å^2 .

Scientific Research Applications

Reactivity and Synthetic Applications

  • Structure and Reactivity of Indolylmethylium Ions : The study by Follet et al. (2015) explored the synthesis and reactivity of substituted aryl(indol-3-yl)methylium ions with π-nucleophiles. This research provides insights into the electrophilicities of these ions and predicts potential nucleophilic reaction partners, contributing to the understanding of their reactivity and synthetic applications in organic chemistry (Follet, Berionni, Mayer, & Mayr, 2015).

Potential Therapeutic Uses

  • Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This study signifies the compound's potential in developing treatments for depression and emesis (Harrison et al., 2001).

  • Photodynamic Therapy Agents : Kucińska et al. (2015) synthesized and characterized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines for photodynamic therapy. The study shows promising results for the zinc(II) phthalocyanine derivative in treating prostate and melanoma cancer cells, indicating the potential of these derivatives in cancer therapy (Kucińska et al., 2015).

  • PI3Kβ Inhibitors for PTEN-deficient Cancers : Research by Certal et al. (2014) focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. This work describes the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors, underscoring their significant activity in preclinical models and their progression to clinical trials (Certal et al., 2014).

properties

IUPAC Name

(4-methylnaphthalen-1-yl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-19-10-11-23(21-7-3-2-6-20(19)21)26(29)24-18-28(25-9-5-4-8-22(24)25)13-12-27-14-16-30-17-15-27/h2-11,18H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWPPYMDARCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158108
Record name JWH-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone

CAS RN

133438-58-1
Record name (4-Methyl-1-naphthalenyl)[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133438-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-193
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133438581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-193
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB1TIJ1IO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Reactant of Route 2
Reactant of Route 2
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Reactant of Route 3
Reactant of Route 3
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Reactant of Route 5
Reactant of Route 5
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone
Reactant of Route 6
Reactant of Route 6
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methylnaphthalen-1-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.